Gabazine

Übersicht

Beschreibung

SR 95531 Hydrobromid: Diese Verbindung wird in der Neurowissenschaftlichen Forschung aufgrund ihrer Fähigkeit, die GABA-A-Rezeptor-vermittelte synaptische Transmission zu hemmen, häufig eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von SR 95531 Hydrobromid beinhaltet die Reaktion von 6-Imino-3-(4-Methoxyphenyl)-1(6H)-pyridazinbutansäure mit Bromwasserstoffsäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines organischen Lösungsmittels wie Dimethylsulfoxid (DMSO) und eine kontrollierte Temperaturumgebung, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden: : Die industrielle Produktion von SR 95531 Hydrobromid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit der Verbindung zu erhalten, die typischerweise größer als 98% ist, wie durch Hochleistungsflüssigkeitschromatographie (HPLC) bestimmt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of SR 95531 hydrobromide involves the reaction of 6-imino-3-(4-methoxyphenyl)-1(6H)-pyridazinebutanoic acid with hydrobromic acid. The reaction conditions typically include the use of an organic solvent such as dimethyl sulfoxide (DMSO) and a controlled temperature environment to ensure the purity and yield of the final product .

Industrial Production Methods: : Industrial production of SR 95531 hydrobromide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity, which is typically greater than 98% as determined by high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : SR 95531 Hydrobromid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Imino- und Methoxygruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Halogenierungsmittel und Nukleophile. Die Bedingungen beinhalten oft organische Lösungsmittel und kontrollierte Temperaturen.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene halogenierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen zu verschiedenen oxidierten oder reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

SR 95531 Hydrobromid wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neurowissenschaften, Pharmakologie und pharmazeutische Chemie, umfassend eingesetzt. Zu den wichtigsten Anwendungen gehören:

Neurowissenschaften: Studium der Rolle von GABA-A-Rezeptoren bei der synaptischen Transmission und der neuronalen Verschaltung

Pharmakologie: Untersuchung der Auswirkungen von GABA-A-Rezeptor-Antagonisten auf verschiedene physiologische und pathologische Prozesse

Pharmazeutische Chemie: Entwicklung neuer Therapeutika, die auf GABA-A-Rezeptoren abzielen, zur Behandlung von neurologischen Erkrankungen wie Epilepsie und Angstzuständen

Wirkmechanismus

SR 95531 Hydrobromid übt seine Wirkung aus, indem es selektiv an den GABA-A-Rezeptor bindet und die Bindung von Gamma-Aminobuttersäure (GABA) kompetitiv hemmt. Diese Hemmung verhindert die Öffnung von Chlorid-Ionenkanälen und reduziert so die inhibitorischen Wirkungen von GABA auf die neuronale Aktivität. Die Verbindung wirkt auch als allosterischer Inhibitor und moduliert so die Funktion des Rezeptors weiter .

Wissenschaftliche Forschungsanwendungen

Introduction to Gabazine

This compound, also known as SR 95531, is a selective antagonist of the gamma-aminobutyric acid type A (GABA) receptor. It is widely used in neuroscience research to study GABAergic neurotransmission and its implications in various physiological and pathological conditions. This article explores the applications of this compound in scientific research, emphasizing its role in understanding neuronal dynamics, synaptic inhibition, and potential therapeutic implications.

Neuroscience and Neuropharmacology

This compound is primarily utilized to investigate the function of GABA receptors within various neural circuits. Its application provides insights into the mechanisms of synaptic inhibition and the modulation of neuronal excitability.

Case Study: Auditory Cortex Research

A study demonstrated that this compound application selectively blocked GABA-mediated inhibition in primary auditory cortex neurons, allowing researchers to analyze the role of GABAergic signaling in auditory processing. The findings indicated that this compound's effects differed from those of bicuculline, another GABA antagonist, highlighting its utility in dissecting complex neural interactions .

Astrocyte-Neuron Interactions

Recent research has explored this compound's impact on astrocyte-rich neuronal cultures, revealing that its stimulation enhances electrophysiological activity and alters cytokine secretion profiles. This suggests that astrocytes may play a regulatory role in modulating the effects of this compound on neuronal networks .

Pathophysiological Studies

This compound has been instrumental in studying various pathologies associated with altered GABAergic signaling, such as epilepsy and anxiety disorders.

Case Study: Epileptic Models

In animal models of epilepsy, this compound was used to block inhibitory currents, allowing researchers to investigate the balance between excitation and inhibition within cortical networks. The results emphasized the importance of GABAergic inhibition in preventing seizure activity .

Cardiovascular Research

This compound has applications beyond traditional neuroscience, including cardiovascular studies where it helps elucidate the role of GABAergic signaling in autonomic control.

Case Study: Cardiac Vagal Neurons

Research involving cardiac vagal neurons demonstrated that this compound effectively blocked GABAergic inhibitory postsynaptic currents without altering resting membrane potential or firing frequency. This indicates its potential for understanding autonomic regulation .

Drug Interaction Studies

This compound's interactions with anesthetic agents have been studied to understand their combined effects on GABA receptor function.

Case Study: Anesthetic Modulation

Studies have shown that this compound can modulate the effects of anesthetics like propofol by influencing upper airway muscle tone and respiratory stability during anesthesia . This highlights its relevance in clinical settings where anesthetic management is critical.

Summary Table of this compound Applications

Wirkmechanismus

SR 95531 hydrobromide exerts its effects by selectively binding to the GABA A receptor and competitively inhibiting the binding of gamma-aminobutyric acid (GABA). This inhibition prevents the opening of chloride ion channels, thereby reducing the inhibitory effects of GABA on neuronal activity. The compound also acts as an allosteric inhibitor, further modulating the receptor’s function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bicucullin: Ein weiterer GABA-A-Rezeptor-Antagonist, jedoch mit einem breiteren Wirkungsspektrum im Vergleich zu SR 95531 Hydrobromid

Picrotoxin: Ein nicht-kompetitiver Antagonist von GABA-A-Rezeptoren, der sich in seinem Wirkmechanismus unterscheidet

Einzigartigkeit: : SR 95531 Hydrobromid ist aufgrund seiner hohen Selektivität und kompetitiven Hemmung von GABA-A-Rezeptoren einzigartig. Im Gegensatz zu anderen Antagonisten hat es minimale Auswirkungen auf andere Ionenkanäle und Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der GABAergen Neurotransmission macht .

Biologische Aktivität

Gabazine, also known as SR-95531, is a selective antagonist of the GABA receptor, primarily used in research to elucidate the role of GABAergic inhibition in various physiological and pathological processes. This article provides an in-depth examination of this compound's biological activity, including its mechanisms of action, effects on neuronal excitability, and implications for neurophysiology and pharmacology.

This compound functions by competitively inhibiting the GABA receptor, which is pivotal in mediating inhibitory neurotransmission in the central nervous system. By blocking the binding of GABA, this compound increases neuronal excitability and alters synaptic transmission.

- Binding Affinity : this compound has been shown to bind to the orthosteric site of the GABA receptor, leading to a reduction in GABA-mediated currents. The IC for this compound is approximately 0.2 µM for currents elicited by 3 µM GABA .

Effects on Neuronal Activity

This compound's application has revealed significant insights into its effects on neuronal activity:

- Increased Neuronal Responsiveness : In studies involving rat primary hippocampal neurons, this compound treatment resulted in a marked increase in neuronal activity, enhancing the firing rate and promoting oscillatory calcium signals . This effect underscores its role in modulating synaptic plasticity and potentially influencing learning and memory processes.

- Case Study : In an experiment conducted on cat primary visual cortex (V1), local iontophoresis of this compound increased neuronal responsiveness by up to 300%, although it slightly decreased selectivity for stimulus orientation . This suggests that while this compound enhances overall excitability, it may disrupt fine-tuned sensory processing.

Impact on Neurotransmitter Systems

This compound's influence extends beyond simple inhibition of GABA receptors:

- Interaction with Other Receptors : this compound has been shown to exhibit allosteric interactions with other compounds affecting GABA receptor function. For instance, it partially blocks currents elicited by neurosteroids and barbiturates, indicating its multifaceted role in modulating inhibitory signaling .

- Neuroprotective Pathways : Research indicates that this compound can influence neuroprotective gene expression pathways. For example, its application was associated with increased levels of brain-derived neurotrophic factor (BDNF) and other neuroprotective markers in hippocampal neurons .

Tables Summarizing Key Findings

Eigenschaften

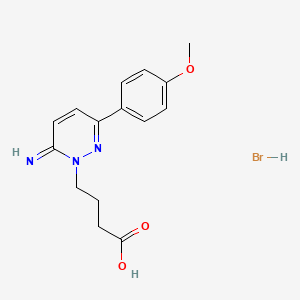

IUPAC Name |

4-[6-amino-3-(4-methoxyphenyl)pyridazin-1-ium-1-yl]butanoic acid;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3.BrH/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20;/h4-9,16H,2-3,10H2,1H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZHNFOGCMEYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=N[N+](=C(C=C2)N)CCCC(=O)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104104-50-9 | |

| Record name | Gabazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104104-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.